N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide, also known as BFBC, is a novel chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Mechanism of Action
N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide works by binding to a specific site on the TRPC5 protein, which prevents it from functioning properly. This inhibition leads to a reduction in the activity of calcium ion channels, which can help to protect neurons from damage and death.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide has been found to have a number of biochemical and physiological effects. In addition to its neuroprotective effect, it has also been shown to reduce inflammation and oxidative stress in the brain. It may also have potential applications in the treatment of other conditions such as hypertension and cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide for lab experiments is its selectivity for TRPC5, which allows for more targeted research. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Future Directions
There are a number of future directions for research on N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for hypertension and cancer. Additionally, more research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide and its effects on the brain and other organs.
Synthesis Methods
N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide can be synthesized through a multistep process, which involves the reaction of 2,3-dibromofuran with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and triethylamine to form N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of a protein called TRPC5, which is involved in the regulation of calcium ion channels in the brain. This inhibition has been found to have a neuroprotective effect, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO4/c13-11-4-3-9(18-11)12(15)14-7-1-2-8-10(5-7)17-6-16-8/h1-5H,6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCBMCBQSLNOBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349888 |
Source
|
Record name | N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
306766-58-5 |
Source
|
Record name | N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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